3-(2-Fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
Salor-int l469076-1ea, also known as 5-(2-fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione, is a compound with a molecular formula of C18H17FN4O3S and a molecular weight of 388.416 g/mol. This compound is primarily used for experimental and research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Salor-int l469076-1ea typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 5-amino-1,2,4-triazole-3-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for Salor-int l469076-1ea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
Salor-int l469076-1ea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Salor-int l469076-1ea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Salor-int l469076-1ea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-fluorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione
- 5-(2-chlorophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione
- 5-(2-bromophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thione
Uniqueness
Salor-int l469076-1ea is unique due to its specific substitution pattern on the triazole ring and the presence of the fluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
585558-79-8 |
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Molecular Formula |
C18H17FN4O3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-6-4-5-7-13(12)19/h4-10H,1-3H3,(H,22,27)/b20-10+ |
InChI Key |
JVVVOOKIQAPZSZ-KEBDBYFISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
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